Product packaging for Dipotassium dodecyl phosphate(Cat. No.:CAS No. 19045-77-3)

Dipotassium dodecyl phosphate

Cat. No.: B096158
CAS No.: 19045-77-3
M. Wt: 342.49 g/mol
InChI Key: GWTCIAGIKURVBJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium dodecyl phosphate (CAS 19045-77-3 and 39322-78-6 ) is the potassium salt of lauryl phosphate. This compound is an anionic surfactant valued in research for its unique properties derived from its phosphate ester group. Its molecular formula is C 12 H 25 K 2 O 4 P . In application-oriented studies, this compound serves as a key ingredient in the formulation of personal care products. It functions as an emulsifier, antistatic agent, and foam booster in mild cleansing systems such as facial washes, shower gels, and shampoos . Its mechanism of action is characterized by low irritation, making it a subject of interest for developing products for sensitive skin. Its structural similarity to natural phospholipids contributes to its mildness . Researchers also utilize its excellent emulsification and dispersion abilities, along with its notable resistance to salts and alkali, to investigate the stability and performance of complex formulations . This product is intended for professional research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25K2O4P B096158 Dipotassium dodecyl phosphate CAS No. 19045-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;dodecyl phosphate
Source PubChem
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InChI

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GWTCIAGIKURVBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25K2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20940611
Record name Dipotassium dodecyl phosphate
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Molecular Weight

342.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Water or Solvent Wet Solid
Record name Phosphoric acid, dodecyl ester, potassium salt
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CAS No.

19045-77-3, 39322-78-6
Record name Dipotassium monolauryl phosphate
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Record name Potassium lauryl phosphate
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Record name Phosphoric acid, dodecyl ester, potassium salt
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Record name Dipotassium dodecyl phosphate
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Record name Phosphoric acid, dodecyl ester, potassium salt
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Record name DIPOTASSIUM MONOLAURYL PHOSPHATE
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I. Fundamental Aspects of Dodecyl Phosphate Chemistry

Overview of Alkyl Phosphates as Anionic Surfactants

Alkyl phosphates are a class of organic compounds that function as anionic surfactants. polymex.frswiftcraftymonkey.blog They are esters of phosphoric acid and an alcohol. polymex.fr The structure of an alkyl phosphate (B84403) includes a non-polar hydrophobic alkyl chain and a polar hydrophilic phosphate group. This amphiphilic nature, possessing both water-loving and water-repelling regions, allows them to be effective surfactants. ontosight.ai

These versatile anionic surfactants are utilized in various industrial applications. ontosight.aiinnospec.com Depending on the ratio between the mono- and di-ester forms, alkyl phosphate esters can act as both wetting agents and emulsifiers. innospec.com They are generally low-foaming and stable across a wide pH range. swiftcraftymonkey.bloginnospec.com Studies have shown that specific anionic surfactants, such as ethoxylated alkyl phosphates, can be compatible with enzymes like proteases, suggesting their potential use in enzymatic processes. nih.gov

The properties of alkyl phosphate esters, such as their critical micelle concentration (CMC) and critical surface tension (γCMC), are influenced by the length of the alkyl chain. researchgate.net For instance, in phosphate esters with a high mono-to-di ester ratio, the CMC and γCMC tend to decrease as the alkyl chain length increases. researchgate.net

Structural Characteristics and Chemical Classifications

Dipotassium (B57713) dodecyl phosphate is an organophosphate compound and a member of the alkyl phosphate family. polymex.fr Its chemical structure consists of a dodecyl (C12) alkyl chain attached to a phosphate group, with two potassium ions as counterions. This structure gives the molecule its characteristic surfactant properties.

The chemical formula for dipotassium dodecyl phosphate is C₁₂H₂₅K₂O₄P. chemnet.com It is also known by other names such as dipotassium lauryl phosphate and phosphoric acid, dodecyl ester, potassium salt. thegoodscentscompany.comguidechem.com This compound is registered under the CAS number 19045-77-3. chemnet.comlookchem.comchemicalbook.com

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
Molecular Formula C₁₂H₂₇O₄P · 2K lookchem.com
Molecular Weight 342.49 g/mol chemnet.com
Boiling Point 385.5°C at 760 mmHg chemnet.com
Flash Point 187°C chemnet.com
Vapor Pressure 5.15E-07mmHg at 25°C chemnet.com
CAS Number 19045-77-3 chemnet.comlookchem.comchemicalbook.com

Ii. Synthesis and Derivatization Strategies for Dodecyl Phosphates

Methodologies for Monoalkyl Phosphate (B84403) Synthesis

The selective synthesis of monoalkyl phosphates like dodecyl phosphate is a central challenge, as the reaction can often lead to mixtures of mono-, di-, and triesters. researchgate.net

Direct esterification methods offer a straightforward approach to producing alkyl phosphates.

Polyphosphoric acid (PPA) is a widely used reagent for the synthesis of monoalkyl phosphates. cir-safety.orgresearchgate.net The reaction involves heating a fatty alcohol, such as dodecanol (B89629), with PPA. cir-safety.org This method is often favored for its ability to produce a high content of the desired monoester. google.comresearchgate.net For instance, a solvent-free synthesis using a mixture of phosphoric acid and phosphorus pentoxide (which forms polyphosphoric acid in situ) has been optimized for producing high-carbon alkyl phosphates. researchgate.net One study reported that using polyphosphoric acid as the phosphorylating agent resulted in a monoalkyl phosphate content of 89.3% and a conversion rate of 97.2%. scientific.net

Reaction Conditions for Monoalkyl Phosphate Synthesis using Polyphosphoric Acid

Parameter Value Reference
Molar ratio of hydroxyl to P2O5 3.0:1.0 scientific.net
Reaction Temperature 80°C scientific.net
Reaction Time 5.5 hours scientific.net

However, a significant drawback of the polyphosphoric acid process is the generation of a large amount of phosphoric acid in the wastewater, which complicates post-treatment. google.com

Pyrophosphoric acid can also be employed for the synthesis of monoalkyl phosphates. A method has been described for the preparation of long-chain monoalkyl phosphates by reacting pyrophosphoric acid with the corresponding alcohol. mdpi.comgoogle.com This process typically involves reacting pyrophosphoric acid with a stoichiometric amount of a primary aliphatic alcohol at a controlled temperature. google.com For example, the reaction of pyrophosphoric acid with dodecanol-1 in a benzene (B151609) medium yields a white solid product, which is the desired dodecyl phosphoric acid. mdpi.com The resulting crude product can then be purified by extracting inorganic acids with water and subsequently isolating the monoalkyl phosphate. google.com

Phosphorus oxychloride (POCl₃) is another key reagent in the synthesis of alkyl phosphates. researchgate.net The reaction of an alcohol with phosphorus oxychloride can lead to the formation of mono-, di-, and triesters. researchgate.netgoogle.com To favor the formation of the monoalkyl phosphate, the reaction conditions must be carefully controlled. One approach involves the reaction of the alcohol with phosphorus oxychloride in the presence of a base like dimethylaniline, followed by hydrolysis. mdpi.com However, this method has its challenges. The low boiling point of phosphorus oxychloride and its tendency to volatilize, along with the corrosive nature of the HCl byproduct, are significant concerns. google.com The HCl can also react with the alcohol to form an alkyl chloride, which is an undesirable side reaction. google.com Despite these drawbacks, methods have been developed to synthesize dialkyl phosphates by reacting two equivalents of an alcohol with phosphorus oxychloride, followed by hydrolysis of the intermediate. cir-safety.org

To circumvent the formation of undesirable byproducts, advanced synthetic strategies have been developed. One such method involves the use of phosphate triesters with two cleavable groups. thieme-connect.de This approach is considered a valuable method for preparing alkyl dihydrogen phosphates. thieme-connect.de The general principle is to first synthesize a phosphate triester where two of the ester groups can be easily removed, leaving the desired monoalkyl phosphate. This method offers high selectivity and avoids the competitive formation of di- and trisubstituted phosphates. thieme-connect.de

Direct Esterification with Phosphoric Acid Derivatives

Challenges and Optimization in Synthetic Pathways

A primary challenge in the synthesis of dodecyl phosphates is achieving high selectivity for the monoester, as mixtures of mono-, di-, and triesters are often formed. researchgate.net The separation of these esters can be a tedious and expensive process. google.com Furthermore, many synthetic routes involve the use of harsh reagents and produce significant amounts of waste, posing environmental concerns. google.com

Optimization of synthetic pathways is an ongoing area of research. This includes the development of more efficient and environmentally friendly methods. For example, the use of solvent-free reaction conditions and the development of catalysts that promote the selective formation of the monoester are key areas of focus. researchgate.net Statistical experimental design has been employed to optimize reaction conditions, such as the ratio of reactants, temperature, and reaction time, to maximize the yield of the desired product. plos.org Additionally, efforts are being made to develop "green" synthesis methods that minimize waste and avoid the use of toxic solvents and reagents. google.com

Control of Phosphorylation Selectivity (Mono- vs. Di-/Tri-substituted Products)

A significant challenge in the synthesis of alkyl phosphates is controlling the degree of substitution on the phosphate molecule. The reaction of an alcohol like dodecanol (lauryl alcohol) with a phosphorylating agent can yield a mixture of mono-, di-, and even tri-substituted phosphate esters, along with unreacted starting materials. thieme-connect.de The specific ratio of these products is highly dependent on the choice of reagents and reaction conditions.

For instance, the phosphorylation of lauryl alcohol using phosphorus pentoxide (P₂O₅) is a common industrial method. However, it typically results in a product mixture rather than a single compound. Research has shown that under specific optimized conditions, the product composition can be controlled to an extent, but achieving perfect selectivity remains difficult. researchgate.net One study reported a product mixture containing 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% residual phosphoric acid. researchgate.net Another analysis of a similar process involving lauryl alcohol phosphation reported a composition of 66.2 mole % monoalkyl phosphate, 18.9% dialkyl phosphate, and 14.9% phosphoric acid. google.com

ProductMole Percentage (%)
Monoalkyl Phosphate66.2
Dialkyl Phosphate18.9
Phosphoric Acid14.9
This table displays a typical product distribution from the phosphation of lauryl alcohol, demonstrating the challenge of achieving high selectivity. Data sourced from patent literature. google.com

To overcome the formation of these product mixtures, more selective synthetic methods have been developed. Strategies to favor the formation of monoalkyl phosphates include:

Use of Protecting Groups: Employing phosphate triesters that contain two easily cleavable (labile) groups allows for the selective addition of one alkyl chain. After the primary reaction, the protecting groups are removed, yielding the desired mono-substituted product. thieme-connect.de

Activated Phosphates: Methods involving activated phosphate intermediates can be used to selectively induce the monophosphorylation of alcohols, minimizing the formation of di- and tri-substituted by-products. thieme-connect.de

Minimization of Undesired Pyrophosphate By-product Formation

During phosphorylation reactions, the formation of pyrophosphates and other polyphosphate by-products is a common side reaction. thieme-connect.deresearchgate.net These pyrophosphate links (P-O-P) can form through the condensation of activated phosphate intermediates. researchgate.net The presence of these by-products can complicate purification and affect the properties of the final product.

Several factors influence the formation of pyrophosphates:

Reagent Stoichiometry: The molar ratio of the alcohol to the phosphorylating agent is critical. In some processes, an excess of the alcohol is used to drive the reaction towards the formation of orthophosphates (mono- and di-esters) and consume the pyrophosphate intermediates. google.com

Reaction Conditions: Temperature and reaction time can impact the equilibrium between orthophosphates and pyrophosphates.

Hydrolysis: A dedicated hydrolysis step is often included in the synthesis process. After the initial phosphorylation, adding a controlled amount of water can effectively break the P-O-P bonds of the pyrophosphate intermediates, converting them into the desired orthophosphate esters. researchgate.net

In biological or enzymatic contexts, inorganic pyrophosphatases are enzymes that specifically and efficiently cleave pyrophosphate into two individual phosphate ions. semanticscholar.org This principle can be applied in biocatalytic systems or as a post-synthesis purification step to ensure the complete removal of pyrophosphate by-products. semanticscholar.org

Functionalization and Structural Modification of the Alkyl Chain and Phosphate Headgroup

The chemical properties and applications of dodecyl phosphates can be significantly altered by making structural modifications to either the nonpolar alkyl chain or the polar phosphate headgroup.

Modification of the Alkyl Chain: The 12-carbon dodecyl chain can be functionalized to introduce specific chemical properties or reactive sites. A common strategy involves using a starting alcohol that already contains the desired functional group. For example, self-assembled monolayers (SAMs) have been created using both dodecyl phosphate and hydroxy-dodecyl phosphate. acs.org The terminal hydroxyl group (-OH) on the hydroxy-dodecyl phosphate creates a surface with significantly different wetting properties (advancing water contact angle of ~55°) compared to the hydrophobic methyl-terminated surface of standard dodecyl phosphate (advancing water contact angle of ~110°). acs.org

Another example is the synthesis of 12-(p-iodophenyl)dodecanol (B8507893), which serves as a precursor for phospholipid analogs. mdpi.com This modification attaches a phenyl group to the end of the alkyl chain, which can be iodinated for use in radio-imaging applications. mdpi.com

Modification of the Phosphate Headgroup: The phosphate headgroup is a primary site for structural modification, which can alter the molecule's polarity, charge, and binding capabilities. The H-phosphonate method is a versatile approach that allows for the creation of various phosphate derivatives from a common intermediate. mdpi.com

In this method, an alcohol like 12-(p-iodophenyl)dodecanol is first reacted to form a dodecyl-H-phosphonate intermediate. mdpi.com This intermediate can then be coupled with various alcohols to create different headgroups. For example, coupling with ethanolamine (B43304) or other modified alcohols can yield a range of phospholipid analogs with distinct polar head structures. mdpi.com These structural changes in the headgroup have been shown to strongly influence the molecule's biological interactions and tissue distribution. mdpi.com The phosphate headgroup is often the anchor that binds to surfaces, and modifying its structure is a key strategy for tailoring the properties of self-assembled monolayers and other functional surfaces. beilstein-journals.orgresearchgate.net

Precursor AlcoholResulting Headgroup Moiety
EthanolPhosphoethanol
EthanolaminePhosphoethanolamine
3,3-dimethyl-1-butanolPhospho-3,3-dimethyl-1-butanol
This table shows examples of how different alcohols can be used to modify the phosphate headgroup of a dodecyl phosphate analog using the H-phosphonate method. mdpi.com

Iii. Colloidal and Interfacial Science of Dipotassium Dodecyl Phosphate

Aggregation Behavior in Aqueous Systems

In aqueous environments, the amphiphilic nature of dipotassium (B57713) dodecyl phosphate (B84403) molecules leads to their spontaneous organization into aggregates to minimize the unfavorable contact between the hydrophobic tails and water. This self-assembly is a cornerstone of its function in various applications.

Micellization Thermodynamics and Kinetics

The formation of micelles is a dynamic equilibrium process. Micelles are not static entities but are constantly forming and disintegrating, with individual surfactant molecules (monomers) continuously exchanging between the bulk solution and the aggregated state. researchgate.net This dynamic nature is characterized by two main relaxation processes: a fast process (τ1) related to the exchange of monomers between a micelle and the solution, and a slow process (τ2) associated with the complete breakdown and formation of a micelle. researchgate.net The slow relaxation time is a measure of the micelle's lifetime and stability. researchgate.net

The thermodynamics of micellization for ionic surfactants like dipotassium dodecyl phosphate are governed by changes in enthalpy (ΔH°) and entropy (ΔS°). The process can be either enthalpy-driven or entropy-driven, depending on the specific surfactant and conditions. researchgate.netbohrium.com For many surfactants, the process is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°). researchgate.net The binding of phosphate ions to polymer matrices has been shown to be a spontaneous and endothermic process, indicating that it is driven by an increase in entropy. nih.gov

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration threshold above which micelles begin to form. wikipedia.orgkruss-scientific.com Below the CMC, this compound exists primarily as individual monomers in solution, and the surface tension of the solution decreases significantly with increasing concentration. wikipedia.org Once the CMC is reached, the surface is saturated with monomers, and additional surfactant molecules aggregate to form micelles in the bulk solution, with the surface tension remaining relatively constant. wikipedia.orgkruss-scientific.com

The CMC of this compound has been reported to be 2.58 mmol/L. whiterose.ac.uk This value is a key indicator of the surfactant's efficiency; a lower CMC generally signifies higher efficiency in processes where micelle formation is desired. kruss-scientific.com

Several methods are employed to determine the CMC, including:

Tensiometry : This technique measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension plateaus. kruss-scientific.com

Fluorometry : This sensitive method uses a fluorescent probe, such as pyrene, which partitions into the hydrophobic core of the micelles as they form. nih.govnih.gov A distinct change in the fluorescence spectrum of the probe is observed at the CMC. nih.govnih.gov

Conductivity Measurements : For ionic surfactants, the formation of micelles leads to a change in the slope of the solution's conductivity versus concentration plot, as the mobility of the charged surfactant molecules is altered upon aggregation. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound

PropertyValueMethod of DeterminationSource(s)
Critical Micelle Concentration (CMC)2.58 mmol/LNot specified in source whiterose.ac.uk
Influence of Temperature and Ionic Strength on Micellar Properties

The micellar properties of ionic surfactants are sensitive to environmental conditions such as temperature and the presence of electrolytes (ionic strength).

Influence of Temperature : Temperature can have a complex effect on the CMC and micellization process. For some surfactants, the CMC decreases and then increases as temperature rises, exhibiting a minimum value at a specific temperature. The enthalpy of micellization is highly dependent on temperature, which reflects the significant role of hydrophobic interactions in the aggregation process. nih.gov In some phosphate-containing systems, an increase in temperature has been observed to decrease the ionic strength of the solution. ncsu.edu The micelle formation process for similar surfactants has been shown to be entropy-driven within certain temperature ranges. researchgate.net

Influence of Ionic Strength : For an anionic surfactant like this compound, increasing the ionic strength of the solution by adding an electrolyte (e.g., potassium chloride) typically leads to a decrease in the CMC. researchgate.netnih.gov The added cations from the salt shield the electrostatic repulsion between the negatively charged phosphate head groups of the surfactant molecules in a micelle. This reduction in repulsion facilitates aggregation, allowing micelles to form at a lower surfactant concentration. researchgate.net

Formation of Higher-Order Self-Assemblies (e.g., Vesicles, Liquid Crystals)

Beyond the formation of simple spherical micelles, surfactants can form more complex, higher-order structures depending on concentration, temperature, and other conditions. These structures include vesicles and various liquid crystalline phases. acs.orgrsc.org

Vesicles : Vesicles are spherical, bilayer structures enclosing a small amount of the aqueous solvent. They can be formed by single-chain or double-chain amphiphiles. acs.org Studies on related phosphate surfactants, such as sodium monododecylphosphate (SDP) and bolaform bisphosphates, have demonstrated their ability to spontaneously form stable, unilamellar vesicles in aqueous solutions. scispace.comrug.nlrsc.orgresearchgate.net The formation is often driven by specific interactions, such as a "bridging dimer" mechanism proposed for SDP, and can be influenced by additives. rsc.orgresearchgate.net Given the structural similarities, this compound may also form vesicular structures under appropriate conditions.

Liquid Crystals : At concentrations significantly higher than the CMC, the micelles can pack together into ordered arrangements known as lyotropic liquid crystalline phases. rsc.org Common phases include the hexagonal phase (cylindrical micelles packed in a hexagonal lattice) and the lamellar phase (parallel sheets of surfactant bilayers separated by solvent layers). rsc.org Gemini surfactants with phosphate head groups have been shown to form various micellar structures that can lead to these ordered phases. scispace.comrug.nl

Adsorption Phenomena at Diverse Interfaces

The amphiphilic nature of this compound also drives its adsorption at various interfaces, such as solid-liquid interfaces, modifying the surface properties.

Mechanisms of Adsorption on Solid Surfaces (e.g., Metal Oxides, Minerals)

The adsorption of this compound onto solid surfaces is governed by a combination of interactions between the phosphate head group, the dodecyl tail, and the specific surface chemistry of the solid.

Adsorption on Metal Oxides : The phosphate head group has a strong affinity for many metal oxide surfaces. The mechanism often involves a combination of electrostatic attraction and chemical bonding. researchgate.netresearchgate.netacs.org On a positively charged or polarized metal oxide surface like indium tin oxide (ITO), the negatively charged phosphate head group of dodecyl phosphate adsorbs, driven by favorable electrostatic interactions. researchgate.net More specific interactions, such as the formation of inner-sphere complexes via ligand exchange with surface hydroxyl groups (M-OH), are also primary mechanisms for phosphate adsorption on iron and aluminum oxides. acs.orgappliedmineralogy.com This involves the phosphate ion directly binding to the metal cations on the surface. researchgate.net

Adsorption on Minerals : The adsorption on minerals like kaolinite (B1170537) and hydroxyapatite (B223615) also demonstrates the versatility of the phosphate group's interactions.

On kaolinite , a clay mineral, density functional theory (DFT) calculations and experimental results show that dodecyl phosphate can adsorb onto the mineral surfaces through the formation of strong hydrogen bonds. journalssystem.com

On carbonate minerals such as dolomite and magnesite , dodecyl phosphate has been shown to be an effective collector in flotation, indicating strong chemical adsorption onto these surfaces. researchgate.net

For hydroxyapatite , a calcium phosphate mineral, the adsorption of similar anionic surfactants (dodecyl sulfate) can occur via ion-exchange, where the surfactant anion replaces surface phosphate ions. jst.go.jp

Factors Governing Adsorption Efficiency

The effectiveness of this compound as a surface-active agent is governed by a combination of environmental and molecular factors.

pH : The pH of the solution is one of the most critical parameters affecting adsorption. youtube.com It determines the surface charge of the adsorbent and the speciation of the phosphate headgroup. researchgate.netnih.gov For many mineral oxides, adsorption of anionic collectors like dodecyl phosphate is favorable in acidic to neutral pH ranges where the surface is positively charged. mdpi.com As the pH increases beyond the adsorbent's point of zero charge, the surface becomes negatively charged, leading to electrostatic repulsion and reduced adsorption. researchgate.netresearchgate.net Optimal adsorption is often found at a specific pH where the balance between surface charge and adsorbate stability is ideal. nih.gov

Molecular Structure : The amphiphilic structure of this compound is fundamental to its surface activity. The phosphate headgroup provides a strong, negatively charged binding site for interaction with surfaces, while the hydrocarbon tail contributes to the formation of self-assembled structures like monolayers or micelles. The nature of the headgroup is crucial; for example, studies comparing dodecyl phosphoric acid and dodecyl phosphate found differences in their ability to form strong hydrogen bonds with kaolinite surfaces, affecting their selective adsorption. journalssystem.com

Interactions with Macromolecular and Complex Systems

This compound can significantly influence the behavior of complex fluid systems, particularly those containing polymers and other salts. Its role as a surfactant allows it to modulate phase behavior, which is critical in separation and extraction technologies.

Aqueous two-phase systems (ATPS) are formed when aqueous solutions of two incompatible solutes, such as a polymer and a salt, are mixed above a critical concentration, leading to the formation of two immiscible aqueous phases. mdpi.com These systems are widely used for the gentle separation and purification of biomolecules. nih.gov Dipotassium phosphate is a common salt used to form ATPS with polymers like polyethylene (B3416737) glycol (PEG). acs.orgrsc.org The addition of a surfactant like this compound can act as a modulator, altering the phase equilibrium of the system. acs.org

The partitioning of components in an ATPS is driven by a combination of factors including electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.gov Surfactants can influence these interactions, thereby tuning the properties of the ATPS for specific applications. acs.org

The phase behavior of an ATPS is graphically represented by a phase diagram, with the binodal curve separating the one-phase region from the two-phase region. Any point above the binodal curve will separate into two phases, with compositions defined by the ends of a tie-line that passes through the point. researchgate.net

The addition of surfactants to a polymer-salt ATPS, such as one composed of PEG and dipotassium hydrogen phosphate, has been shown to affect the binodal curve. acs.org Studies have demonstrated that adding anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), a close structural analog to this compound, causes the binodal curve to shift, reducing the size of the two-phase region. acs.org This indicates that a higher concentration of the phase-forming components (polymer and salt) is required to induce phase separation in the presence of the surfactant.

The slope of the tie-lines (STL) is also impacted. An increase in the STL has been observed upon the addition of surfactants, which alters the phase-volume distributions and the concentration of components in the top and bottom phases. acs.org The pH of the system also significantly influences the binodal curve; for PEG-phosphate systems, an increase in pH generally expands the two-phase region, shifting the binodal curve toward the origin. researchgate.netmdpi.com

The critical point on a phase diagram is the point on the binodal curve where the compositions and volumes of the two phases in equilibrium become identical. It represents the minimum concentration of phase-forming components needed to form a two-phase system.

Table 1: Effect of Surfactant Addition on the Critical Point of a PEG 8000-Dipotassium Hydrogen Phosphate ATPS Data extracted from a study conducted at pH 7 and 30 °C. The baseline system contains only PEG 8000 and dipotassium hydrogen phosphate. acs.org

System CompositionCritical Point (Salt Conc. w/w)Critical Point (Polymer Conc. w/w)
No Surfactant 0.0760.016
+ Tween 80 0.0770.069
+ Sodium Dodecyl Sulfate (SDS) 0.0750.091
+ Sodium Laureth Sulfate (SLS) 0.1010.036
+ Surfactin 0.0720.092

This table quantitatively illustrates how different surfactants, including the structurally similar SDS, can shift the critical point of a dipotassium phosphate-based ATPS, highlighting the modulatory role such compounds play in these complex systems. acs.org

Surfactant-Polymer Interactions in Solution and at Interfaces

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon governed by a delicate balance of forces, including hydrophobic and electrostatic interactions. While specific research on this compound is limited, the behavior of analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), in the presence of various polymers has been extensively studied. These studies provide a foundational understanding of the likely interactions involving this compound.

The nature of the polymer plays a crucial role in the interaction. With neutral polymers, the interaction is primarily driven by the hydrophobic association of the surfactant's alkyl chain with the polymer backbone. In the case of charged polymers (polyelectrolytes), electrostatic forces add another layer of complexity, leading to either attraction or repulsion depending on the respective charges of the surfactant and the polymer.

Interactions with Neutral Polymers:

The interaction between an anionic surfactant like this compound and a neutral water-soluble polymer, such as poly(ethylene oxide) (PEO), typically begins at a surfactant concentration known as the critical aggregation concentration (CAC). The CAC is generally lower than the critical micelle concentration (CMC) of the pure surfactant. Below the CAC, the surfactant molecules exist individually in solution. At the CAC, the surfactant molecules begin to form micelle-like aggregates along the polymer chain. This binding is a cooperative process, driven by the hydrophobic interactions between the surfactant tails. The polymer-surfactant complexes formed can be visualized as a "string of pearls," where the micelles are the pearls and the polymer chain is the string. This association can significantly alter the solution's properties, including its viscosity and ability to solubilize other substances.

Interactions with Charged Polymers:

When the polymer is a polyelectrolyte, the interactions are strongly influenced by electrostatic forces. For an anionic surfactant like this compound, interactions with an anionic polymer, such as poly(acrylic acid) (PAA) at high pH, will be largely repulsive, potentially hindering the formation of polymer-surfactant complexes.

The following table summarizes the critical aggregation concentration (CAC) and saturation concentration (Cs) for the interaction of sodium dodecyl sulfate (SDS), an analog of this compound, with unneutralized poly(acrylic acid) (PAA).

Interaction Parameters of Sodium Dodecyl Sulfate (SDS) with 0.05 wt% Poly(acrylic Acid) (PAA) (α=0)
ParameterConcentration (mM)Technique
Critical Aggregation Concentration (CAC)2.4Isothermal Titration Calorimetry (ITC), Ion-Selective Electrode (ISE)
Saturation Concentration (Cs)13.3Isothermal Titration Calorimetry (ITC), Ion-Selective Electrode (ISE)

Data sourced from a study on the interaction between monodispersed poly(acrylic acid) and sodium dodecyl sulfate. nih.gov

Interactions at Interfaces:

Surfactant-polymer complexes can also exhibit unique behaviors at interfaces, such as the air-water or solid-water interface. The presence of a polymer can influence the adsorption of the surfactant at the interface, and vice versa. In some systems, a synergistic interaction is observed, where the polymer-surfactant complex is more surface-active than either component alone. In other cases, competitive adsorption occurs, where one component displaces the other from the interface. bris.ac.uk For instance, in studies with SDS and a hydrophobically modified polymer, a synergistic cooperative behavior was observed at low surfactant concentrations, leading to a mixed interfacial layer. bris.ac.uk At higher surfactant concentrations, competitive adsorption led to the depletion of the polymer from the air-water interface. bris.ac.uk

The structure of the interfacial layers formed by mixtures of anionic surfactants and comb polymers with a high charge density cationic backbone has been investigated at the silica/water interface. rsc.org These studies revealed different regimes of interfacial behavior with increasing surfactant concentration, starting with the adsorption of the surfactant onto the polymer-coated surface, followed by the adsorption of nearly neutral polymer/surfactant complexes, and then the formation of more complex polymer/surfactant aggregates at the interface. rsc.org

The table below shows the effect of adding various surfactants, including the anionic surfactant sodium dodecyl sulfate (SDS), on the critical point of an aqueous two-phase system composed of Poly(ethylene oxide) (PEG 8000) and dipotassium hydrogen phosphate. This illustrates how surfactants can modify the phase behavior of polymer-salt solutions.

Effect of Surfactants on the Critical Point (w/w) of PEG 8000-Dipotassium Hydrogen Phosphate Aqueous Two-Phase Systems
Surfactant AddedSalt Concentration (w/w)Polymer Concentration (w/w)
None0.0760.016
Tween 800.0770.069
Sodium Dodecyl Sulfate (SDS)0.0750.091
Sodium Laureth Sulfate (SLS)0.1010.036
Surfactin0.0720.092

Data from a study on the effects of surfactants on poly(ethylene oxide) and dipotassium hydrogen phosphate aqueous two-phase systems. acs.orgacs.org

These findings underscore the importance of understanding the specific interactions between a given surfactant and polymer to control the properties of the resulting solution or interface for various applications.

Iv. Applications in Chemical and Materials Engineering

Application in Corrosion Inhibition

Corrosion is a significant issue that degrades metallic materials, leading to structural failures and economic losses. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. researchgate.net Dipotassium (B57713) phosphate (B84403), a related compound, is a known corrosion inhibitor, particularly in antifreeze formulations where it protects ferrous metals and aluminum components. icl-phos-spec.comgoogle.com

The primary mechanism by which phosphate-based inhibitors like dipotassium dodecyl phosphate protect metals is through the formation of a protective film on the substrate surface. researchgate.net This process involves the reaction of the phosphate ions with metal cations that are present at the surface, forming insoluble metal phosphate precipitates. researchgate.net These precipitates deposit onto the metal, creating a physical barrier that isolates the metal from the corrosive environment. researchgate.netnih.gov

For carbon steel in alkaline solutions, studies on dipotassium hydrogen phosphate (DKP) have shown that the protective film is often a duplex layer. researchgate.netmdpi.com This consists of an inner layer of iron oxides and an outer layer of iron phosphate complexes, such as FeHPO₄ and Fe₃(PO₄)₂. researchgate.netmdpi.com The organophosphate nature of this compound allows for adsorption onto the metal surface through both electrostatic interactions and chemical bonding, potentially forming a self-assembled monolayer that blocks active corrosion sites. mdpi.com

The effectiveness of a corrosion inhibitor is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com These methods provide insight into the corrosion mechanism and the performance of the inhibitor.

Potentiodynamic polarization curves can determine key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. mdpi.com The shift in Ecorr can suggest the type of inhibition: a shift greater than 85 mV may indicate an anodic or cathodic inhibitor, while a smaller shift suggests a mixed-type inhibitor that affects both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. acs.org Phosphate inhibitors often act as mixed-type or anodic inhibitors. nih.govmdpi.com

EIS measurements analyze the resistive and capacitive behavior of the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon adding the inhibitor are indicative of the formation of a protective, insulating film on the metal surface. acs.org The inhibition efficiency (η%) can be calculated from both PDP and EIS data. For instance, studies on DKP in mildly alkaline solutions have shown that the resistance of the passive film to pitting continuously improves as the inhibitor-to-chloride ratio increases. researchgate.net

Table 1: Illustrative Electrochemical Parameters for Corrosion Inhibition

This table presents hypothetical data illustrating the typical results from potentiodynamic polarization studies used to characterize the efficiency of a corrosion inhibitor like this compound on mild steel in a corrosive medium.

Inhibitor ConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (η%)
Blank (0 M)-5501500
10⁻⁵ M-5354570.0
10⁻⁴ M-52022.585.0
10⁻³ M-51013.591.0

Note: The data presented are illustrative and intended to demonstrate the typical trends observed during the electrochemical characterization of phosphate-based corrosion inhibitors. Actual values would be determined by specific experimental conditions.

Structure-Activity Relationships in Corrosion Prevention

The efficacy of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The relationship between its structure and its anti-corrosion activity is a classic example of how molecular design can be tailored for specific protective functions. The key components of its structure are the dodecyl chain and the phosphate group, each playing a distinct role in the inhibition mechanism.

The dodecyl chain, a twelve-carbon alkyl chain, provides a hydrophobic barrier. Once the phosphate head is anchored to the metal surface, the long dodecyl chains orient themselves away from the surface, forming a dense, non-polar layer. researchgate.netmdpi.com This hydrophobic film acts as a physical barrier, repelling water and corrosive species from the metal surface. dntb.gov.ua

The length of the alkyl chain is a critical factor in the effectiveness of the corrosion inhibition. Research has shown that an increase in the length of the alkyl chain generally leads to improved corrosion resistance. nih.govtandfonline.com This is attributed to the stronger van der Waals forces between longer alkyl chains, which results in a more densely packed and stable protective film. researchgate.net A longer chain also increases the hydrophobicity of the protective layer, further enhancing its ability to prevent corrosion. mdpi.com

The synergistic effect of the phosphate anchor and the long hydrophobic tail is what makes this compound an effective corrosion inhibitor. The phosphate group ensures strong adhesion to the metal surface, while the dodecyl chain provides a robust barrier against the corrosive environment. semanticscholar.org

Structural Component Function in Corrosion Prevention Mechanism of Action
Phosphate Headgroup Anchoring to the metal surfaceForms stable complexes with metal ions, creating an adherent layer. semanticscholar.org
Dodecyl (C12) Alkyl Chain Formation of a hydrophobic barrierOrients away from the surface, creating a dense, water-repellent film that physically blocks corrosive agents. researchgate.netmdpi.comdntb.gov.ua

Contribution to Emulsion Polymerization Processes

In emulsion polymerization, where monomer droplets are dispersed in an aqueous medium to form a stable latex, surfactants play a critical role. This compound, as an anionic surfactant, contributes significantly to the success of these processes.

The primary function of this compound in emulsion polymerization is the stabilization of the resulting polymer lattices. colonialchem.com During polymerization, polymer particles are formed, and these particles must be prevented from aggregating or coagulating. This compound achieves this through a combination of electrostatic and steric stabilization.

The anionic phosphate headgroups of the surfactant molecules adsorb onto the surface of the growing polymer particles. This imparts a negative charge to the particle surfaces, leading to electrostatic repulsion between them. google.com This repulsion prevents the particles from coming into close contact and coalescing, thus ensuring the stability of the latex.

The dodecyl chains also contribute to stabilization by providing a steric barrier. The chains extend into the aqueous phase, creating a hydrated layer around the particles that further hinders their aggregation. colonialchem.com

The presence and concentration of this compound can have a profound impact on the morphology of the polymer particles and, consequently, the properties of the final polymer. The surfactant influences the nucleation and growth of the polymer particles, which in turn determines their size and size distribution.

Generally, a higher surfactant concentration leads to the formation of a larger number of smaller polymer particles. ekb.eg This is because a greater number of micelles are available for particle nucleation. acs.org The particle size and distribution are critical parameters that affect the physical properties of the final polymer, such as its film-forming ability, viscosity, and mechanical strength. ekb.egtandfonline.com

The choice of surfactant can also influence the final properties of the polymer film. For instance, phosphate ester-based surfactants have been shown to enhance adhesion and provide a degree of corrosion resistance to the resulting coating. colonialchem.com

Parameter Effect of this compound Underlying Mechanism
Latex Stability Increases stability of the polymer latex.Adsorption of anionic phosphate headgroups creates electrostatic repulsion between polymer particles. colonialchem.comgoogle.com
Particle Size Influences the final particle size; higher concentrations generally lead to smaller particles.Higher surfactant concentration results in a greater number of micelles for particle nucleation. ekb.egacs.org
Polymer Properties Can enhance adhesion and corrosion resistance of the final polymer film.The phosphate group can interact favorably with substrates and provide a passivating effect. colonialchem.com

Precursor Chemistry for Inorganic Materials Synthesis (e.g., Bioceramics)

This compound can serve as a precursor in the synthesis of inorganic materials, most notably bioceramics such as calcium phosphates. mdpi.com Bioceramics are widely used in biomedical applications, particularly for bone regeneration, due to their chemical similarity to the mineral component of bone. researchgate.net

In the synthesis of calcium phosphate bioceramics, this compound can act as a source of the phosphate group. By reacting it with a suitable calcium salt, such as calcium nitrate, in an aqueous solution, calcium dodecyl phosphate can be precipitated. researchgate.net

This intermediate, calcium dodecyl phosphate, can then be subjected to thermal treatment (calcination). Upon heating, the organic dodecyl group is burned off, and the remaining calcium and phosphate components react to form various crystalline phases of calcium phosphate. mdpi.com The final composition of the bioceramic can be controlled by the initial ratio of calcium to phosphate and the calcination temperature. mdpi.comrsc.org For instance, thermal treatment of calcium dodecyl phosphate can yield biphasic calcium phosphate materials, which are known for their excellent biocompatibility and resorbability. mdpi.com

The use of an alkyl phosphate precursor like this compound offers a route to produce fine, nanostructured ceramic powders, which can be advantageous for fabricating dense bioceramics with improved mechanical properties. mdpi.comresearchgate.net

Material Role of this compound Process Resulting Product
Calcium Phosphate Bioceramics Phosphate sourceReaction with a calcium salt to form calcium dodecyl phosphate, followed by thermal treatment (calcination). mdpi.comresearchgate.netBiphasic calcium phosphate powders for bioceramic applications. mdpi.com

V. Analytical and Spectroscopic Characterization of Dodecyl Phosphates

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organophosphate compounds, providing detailed insight into the molecular framework and the specific bonding environments of constituent atoms.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dipotassium (B57713) dodecyl phosphate (B84403), the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds.

The spectrum of an alkyl phosphate typically displays several key features. mdpi.comrsc.org Strong absorption bands in the range of 2850–2960 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds within the long dodecyl alkyl chain. mdpi.comresearchgate.net The phosphate group itself gives rise to a series of strong and complex absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, bands in the 900–1200 cm⁻¹ range can be attributed to the various stretching and bending vibrations of the P-O, P=O, and P-O-C moieties. mdpi.comrsc.org The presence of a band around 1087 cm⁻¹ can be characteristic of PO₂⁻ symmetric stretching vibrations. nih.gov The specific positions and intensities of these phosphate-related bands can be influenced by factors such as the nature of the counter-ion (potassium in this case) and the degree of hydration. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for Alkyl Phosphates.
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
2850–2960C-H StretchingAlkyl Chain (-CH₂, -CH₃) mdpi.comrsc.orgresearchgate.net
1410–1450C-O VibrationsP-O-C Linkage mdpi.com
900–1200P-O, P=O, P-O-C Stretching and BendingPhosphate Group (PO₄) mdpi.comrsc.org
~1087PO₂⁻ Symmetric StretchingPhosphate Group nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic-level structure of a molecule in solution. For dipotassium dodecyl phosphate, both ¹H NMR and ³¹P NMR are particularly informative. huji.ac.ilwikipedia.org

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms within the molecule. For the dodecyl chain of this compound, a complex series of signals would be expected in the upfield region of the spectrum (typically δ 0.8-4.0 ppm). The terminal methyl (CH₃) group would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain would produce a series of overlapping multiplets. The methylene group directly attached to the phosphate ester oxygen (-CH₂-O-P) is the most deshielded and would resonate further downfield, typically appearing as a multiplet in the range of δ 3.8-4.2 ppm, its multiplicity arising from coupling to both the adjacent methylene group and the phosphorus atom. rsc.org

³¹P NMR Spectroscopy: As phosphorus-31 is a naturally abundant, spin-½ nucleus, ³¹P NMR is a highly effective and direct method for characterizing phosphate-containing compounds. wikipedia.orgmdpi.com The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For mono-alkyl phosphates, a single, sharp resonance is typically observed in the proton-decoupled spectrum. rsc.orghuji.ac.il The chemical shift for this compound is expected to appear in a characteristic range for alkyl phosphate esters, generally between δ -5 and δ 5 ppm, relative to an external standard of 85% phosphoric acid. rsc.orgnih.gov The exact position can be influenced by the pH and ionic strength of the solvent. The presence of a single peak confirms the existence of a single phosphorus environment, attesting to the compound's structural integrity. rsc.org

Table 2: Typical ¹H NMR Chemical Shifts for Dodecyl Phosphate.
Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityReference
-CH₃0.8 - 0.9Triplet (t) rsc.org
-(CH₂)ₙ-1.2 - 1.7Multiplet (m) rsc.org
-CH₂-O-P3.8 - 4.2Multiplet (m) rsc.org
Table 3: Typical ³¹P NMR Chemical Shift for Alkyl Phosphates.
Phosphorus TypeApproximate Chemical Shift (δ, ppm)Reference
R-O-PO₃²⁻-5 to 5 rsc.orgnih.gov

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for separating this compound from reaction precursors or degradation products, assessing its purity, and quantifying its components.

Ion Chromatography (IC) is a primary method for the determination of inorganic anions, including phosphate. thermofisher.com This technique is highly suitable for quantifying the total phosphate content in a sample of this compound, which can serve as a measure of the compound's concentration. The analysis typically involves separating the phosphate anion on an anion-exchange column followed by suppressed conductivity detection. nih.govnih.gov Modern IC systems, potentially equipped with on-line hydroxide (B78521) eluent generators, offer high sensitivity and can reduce analysis time, enabling the determination of phosphate concentrations down to parts-per-billion (ppb) levels. nih.govresearchgate.net For a sample of this compound, hydrolysis may be required to liberate the inorganic phosphate prior to analysis, ensuring an accurate quantification of the total phosphorus content.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. nih.govresearchgate.net In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.

The separation is based on the hydrophobic interactions between the dodecyl alkyl chain and the stationary phase. The composition of the mobile phase, often a mixture of an aqueous buffer (like a potassium phosphate buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve effective separation of the target compound from any unreacted starting materials or byproducts. researchgate.netsigmaaldrich.com Detection is commonly performed using a UV detector if the molecule contains a chromophore, or more universally with a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometry (MS). labrulez.com HPLC is crucial for assessing the purity of a synthesized batch of this compound and for stability studies. nih.gov

Table 4: Representative HPLC Conditions for Alkyl Phosphate Analysis.
ParameterConditionReference
ColumnReversed-Phase (e.g., C18, C8) researchgate.netsigmaaldrich.com
Mobile PhaseAcetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate Buffer) sigmaaldrich.comacs.org
DetectionUV, Charged Aerosol Detector (CAD), Mass Spectrometry (MS) nih.govlabrulez.com
Flow RateTypically 0.5 - 1.5 mL/min acs.org

Surface and Microscopic Characterization

As an amphiphilic molecule, this compound has a propensity to form ordered structures, such as self-assembled monolayers (SAMs), on various substrates. The characterization of these surfaces is important for applications where surface modification is key. Techniques such as variable angle scanning ellipsometry (VASE) and contact angle measurements can confirm the formation and quality of dodecyl phosphate monolayers. researchgate.net X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical state of the atoms on the surface, confirming the presence and binding of the phosphate headgroup to the substrate. researchgate.net For visualizing the morphology of bulk or aggregated structures of alkyl phosphates, Scanning Electron Microscopy (SEM) can be employed, which provides high-resolution images of the surface topography. mdpi.com

Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. mpg.deplos.org In the context of dodecyl phosphates, SEM is employed to observe the changes in surface structure when these molecules are applied to a substrate. For instance, in studies involving α-Tricalcium Phosphate (α-TCP) modified with dodecyl phosphate, SEM analysis reveals distinct morphological features. mdpi.com

Before modification, the surface of the α-TCP sintered body is relatively featureless. However, after being treated with a dodecyl phosphate solution, the surface becomes covered with plate-shaped precipitates. mdpi.com These precipitates are observed to have lengths of approximately 5–10 micrometers and widths of around 1 micrometer. mdpi.com This indicates that the dodecyl phosphate interacts with the substrate to form new, visible structures on the surface. The technique typically requires coating the samples with a thin conductive layer, such as gold, to prevent charge buildup and obtain clear images. mdpi.com

Table 1: SEM Morphological Findings for Dodecyl Phosphate-Modified α-TCP

FeatureDescriptionSource
Sample α-Tricalcium Phosphate (α-TCP) sintered body modified with dodecyl phosphate. mdpi.com
Observed Morphology The surface is covered with plate-shaped precipitates. mdpi.com
Precipitate Dimensions Length: 5–10 µm; Width: ~1 µm. mdpi.com
Interpretation Dodecyl phosphate treatment induces the formation of new structures on the substrate surface. mdpi.com

Atomic Force Microscopy (AFM) for Adsorbed Layer Analysis

Atomic Force Microscopy (AFM) is an essential tool for studying the adsorption of surfactant molecules at the solid-liquid interface, providing nanoscale details about the structure and coverage of the adsorbed layer. nih.govnih.gov Unlike electron microscopy, AFM can operate in a liquid environment, allowing for the in situ visualization of adsorbed films under relevant conditions. nih.gov

Research on the adsorption of sodium dodecyl phosphate (SDP) on aluminum oxide surfaces demonstrates the power of AFM in this application. researchgate.net Studies have shown that SDP adsorbs strongly onto the aluminum oxide, forming bilayer patches. researchgate.net A key finding is that these adsorbed layers are not necessarily complete; a surface coverage of just 63% was observed, which was still sufficient to inhibit the oxidation of the underlying aluminum. researchgate.net The binding is considered irreversible, as the patches did not show significant changes over several hours of exposure to the SDP solution. researchgate.net The thickness of these adsorbed layers can also be inferred from AFM force curve measurements, which document the interaction forces between the AFM tip and the surface as the tip approaches and retracts. nih.govucl.ac.uk

Table 2: AFM Analysis of Sodium Dodecyl Phosphate (SDP) Adsorption on Aluminum Oxide

ParameterFindingSignificanceSource
Adsorption Strength Strong and irreversible binding.Indicates a stable passivating layer. researchgate.net
Adsorbed Structure Formation of bilayer patches.Provides insight into the molecular arrangement on the surface. researchgate.net
Surface Coverage Achieved 63% coverage.Shows that complete coverage is not required for inhibition properties. researchgate.net
Technique Atomic Force Microscopy (AFM).Allows for nanoscale imaging and analysis of adsorbed surfactant layers in a liquid environment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Compositional Analysis of Surface Films

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. phi.comthermofisher.com The method involves irradiating a surface with mono-energetic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com Because the binding energy of these electrons is characteristic of the element and its bonding environment, XPS can distinguish between different oxidation states, such as phosphate (PO₄³⁻) and phosphine (B1218219) (PH₃). thermofisher.comltschem.com

In the study of dodecyl phosphate films, XPS is invaluable for confirming the presence of the phosphate layer and analyzing its composition. phi.com It can quantitatively measure the atomic concentrations of elements like carbon, oxygen, phosphorus, and any associated cations (e.g., potassium) on the substrate surface. carleton.edu XPS can also be combined with ion milling (sputtering) to create depth profiles, which characterize the composition of the thin film as a function of depth. phi.comeag.com This is crucial for understanding the film's structure and its interface with the substrate.

Table 3: Capabilities of X-ray Photoelectron Spectroscopy (XPS) for Surface Film Analysis

CapabilityDescriptionRelevance to Dodecyl PhosphateSource
Elemental Composition Identifies all elements present on the surface (except H and He).Confirms the presence of P, O, C from the dodecyl phosphate molecule. ltschem.comcarleton.edu
Chemical State Analysis Distinguishes between different oxidation and bonding states of an element.Can confirm the phosphate (PO₄³⁻) chemical state. thermofisher.comltschem.com
Quantitative Analysis Determines the relative atomic concentration of elements on the surface.Measures the stoichiometry of the adsorbed film. phi.comcarleton.edu
Surface Sensitivity Analysis depth is typically less than 10 nm.Ideal for analyzing ultra-thin surfactant and inhibitor films. phi.comeag.com
Depth Profiling When combined with ion sputtering, provides compositional data as a function of depth.Characterizes the thickness and uniformity of the dodecyl phosphate layer. phi.com

Variable Angle Spectroscopic Ellipsometry for Thin Film Thickness Determination

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used for the precise measurement of thin film thickness and optical constants (refractive index and extinction coefficient). asee.orgresearchgate.net The technique measures the change in polarization of light as it reflects from a sample surface. ipfdd.de By analyzing these changes at multiple wavelengths and angles of incidence, VASE can deliver highly accurate data on film properties. researchgate.net

VASE is exceptionally sensitive, capable of measuring films down to a single atomic layer (<1 Å). bruker.com For dodecyl phosphate, this technique would be used to determine the thickness of self-assembled monolayers or multilayer films adsorbed onto a substrate. The process involves building an optical model of the system (substrate/film/ambient) and fitting the model parameters (like film thickness) to the experimental data until the model accurately reproduces the measured results. researchgate.net The precision of VASE makes it an ideal tool for studying the kinetics of film formation and for quality control in applications where a specific film thickness is critical.

Table 4: Application of VASE for Thin Film Characterization

Parameter MeasuredDescriptionRelevance to Dodecyl Phosphate FilmsSource
Film Thickness Determines the thickness of single or multilayer films with sub-nanometer precision.Accurately measures the thickness of the adsorbed dodecyl phosphate layer. researchgate.netbruker.com
Optical Constants (n, k) Measures the refractive index (n) and extinction coefficient (k) of the film.Provides information about the film's density and optical properties. ipfdd.de
Surface Roughness Can be included in the optical model to quantify the roughness of the film's top layer.Characterizes the smoothness and quality of the adsorbed film. researchgate.net
Analysis Type Non-destructive and non-invasive.Allows for measurement without damaging the delicate thin film. asee.org

Thermal Analysis Techniques for Decomposition and Stability Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov The most common methods for studying decomposition and stability are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the temperatures at which decomposition events occur and the magnitude of the mass loss associated with each step. This provides critical information on the thermal stability of the compound. nih.gov

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or the heat flow between a sample and a reference material. These techniques detect thermal events like melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes. nih.gov

For phosphate compounds, these techniques are used to determine the onset temperature of decomposition, identify the number of decomposition stages, and calculate the kinetic parameters of the degradation process. researchgate.netiaea.org For instance, studies on various trialkyl phosphates have used calorimetry to determine thermo-kinetic parameters and assess thermal hazards. researchgate.net Analysis of the decomposition products can further elucidate the degradation pathways. iaea.org Such studies are crucial for understanding the thermal stability of this compound and its behavior at elevated temperatures.

Table 5: Information Derived from Thermal Analysis of Phosphate Compounds

TechniqueInformation ProvidedRelevanceSource
TGA Onset temperature of decomposition, mass loss at each stage, residual mass.Determines the upper temperature limit of stability for dodecyl phosphate. nih.gov
DTA/DSC Melting point, crystallization temperature, decomposition temperatures, enthalpy of transitions (exothermic/endothermic).Identifies phase transitions and the energetic nature of decomposition. nih.gov
Kinetic Analysis Activation energy of decomposition.Allows for comparison of the thermal stability between different phosphate compounds. nih.goviaea.org

Vi. Computational and Theoretical Modeling of Dodecyl Phosphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comresearchgate.net These methods can provide detailed information about molecular geometry, charge distribution, and the nature of chemical bonds, which are crucial for understanding the interactions of dodecyl phosphate (B84403) with its environment.

DFT has been employed to study the adsorption mechanisms of similar collectors on mineral surfaces. For instance, studies on cetyl phosphate and α-chloro-oleate acid as collectors for magnesite have utilized DFT to elucidate their adsorption behavior. mdpi.com In the context of dodecyl phosphate, DFT calculations can be used to:

Determine the optimized molecular structure of the dodecyl phosphate anion and its interaction with counter-ions like potassium.

Calculate the distribution of electrostatic potential on the molecule's surface, identifying the reactive sites, particularly the negatively charged phosphate head group.

Investigate the formation of hydrogen bonds between the phosphate group and water molecules or other protic species. nih.gov

Model the interaction energies between dodecyl phosphate and various surfaces, such as minerals in flotation processes, to predict adsorption strength and selectivity. mdpi.comresearchgate.net

For example, DFT calculations on the dimethylphosphate anion, a simpler model for the phosphate head group, have shown that water molecules can bind strongly to the anionic oxygen atoms. nih.gov This highlights the importance of the phosphate group's hydration in aqueous solutions. While specific DFT studies on dipotassium (B57713) dodecyl phosphate are not widely available, the principles derived from studies on analogous systems provide a clear framework for how such calculations would yield fundamental insights into its chemical behavior.

Table 1: Applications of DFT in Analyzing Dodecyl Phosphate Systems
Parameter InvestigatedSignificance in Dodecyl Phosphate SystemsExample from Similar Systems
Optimized Molecular GeometryProvides the most stable three-dimensional structure of the dodecyl phosphate anion and its complexes.Calculation of the stable conformations of the DNA sugar-phosphate backbone. rsc.org
Electrostatic PotentialMaps the charge distribution to predict sites of interaction with other molecules, such as water and mineral surfaces.Analysis of the interaction between carnosine and anserine (B1665513) dipeptides with a sodium dodecyl sulfate (B86663) dimer. researchgate.net
Adsorption EnergyQuantifies the strength of the interaction between dodecyl phosphate and a surface, crucial for applications like flotation.Investigation of dodecylamine (B51217) adsorption on quartz surfaces. researchgate.net
Hydrogen Bond AnalysisCharacterizes the interactions with water, which governs solubility and aggregation behavior.Study of the hydration of the dimethylphosphate anion. nih.gov

Molecular Dynamics (MD) Simulations of Interfacial Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is particularly well-suited for investigating the dynamic processes of surfactant adsorption at interfaces, such as the air-water or oil-water interface, which are central to the function of dipotassium dodecyl phosphate. rsc.orgmdpi.com

MD simulations have been successfully applied to understand the adsorption of various surfactants, including n-dodecyl phosphate and cetyl phosphate, at different interfaces. nih.govmdpi.com These simulations can provide a detailed picture of:

The orientation and conformation of dodecyl phosphate molecules at the interface.

The formation of ordered surfactant monolayers.

The interactions between the surfactant's hydrophobic tail and the non-polar phase (e.g., air or oil) and the hydrophilic phosphate head group with the aqueous phase.

The influence of counter-ions, like potassium, on the packing and stability of the adsorbed layer. mdpi.com

The effect of temperature and surfactant concentration on interfacial properties like interfacial tension. chemrxiv.org

For instance, MD simulations of n-dodecyl phosphate have shown that these molecules can form stable bilayer aggregates at low pH, with hydrogen bonding playing a significant role in their stabilization. nih.gov At higher pH, where the phosphate group is deprotonated, micellar structures are favored. nih.gov Furthermore, simulations of cetyl phosphate on magnesite surfaces have provided insights into the adsorption mechanism in mineral flotation, showing how the polar head group orients towards the mineral surface. mdpi.com

Table 2: Key Findings from MD Simulations of Dodecyl Phosphate and Related Surfactants at Interfaces
System StudiedKey FindingsReference
n-dodecyl phosphate aggregatesStable bilayer formation at low pH stabilized by hydrogen bonding; micelle formation favored at high pH. nih.gov
Potassium cetyl phosphate on magnesiteThe polar phosphate head orients towards the mineral surface, facilitating adsorption. mdpi.com
Anionic-nonionic surfactants at oil/water interfaceRevealed the influence of molecular structure on interfacial tension and the formation of microemulsions. rsc.org
N-dodecyl betaine (B1666868) at air-water interfaceShowed how surface coverage affects the orientation, conformation, and hydrogen bonding of the surfactant molecules. mdpi.com

Coarse-Grained Models for Surfactant Self-Assembly and Aggregation

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively short timescales and small system sizes. riverpublishers.com Coarse-grained (CG) modeling is a technique that simplifies the representation of molecules by grouping several atoms into a single "bead." aip.orgresearchgate.net This reduction in the degrees of freedom allows for the simulation of much larger systems and longer timescales, making it ideal for studying processes like surfactant self-assembly and aggregation, such as micelle formation. riverpublishers.comresearchgate.net

CG models have been extensively used to study the aggregation behavior of various surfactants, including those with phosphate head groups like dodecylphosphocholine. aip.orgacs.org The application of CG models to dodecyl phosphate systems can help in understanding:

The critical micelle concentration (CMC), which is the concentration at which micelles start to form.

The size and shape of the resulting aggregates (e.g., spherical or cylindrical micelles, bilayers).

The dynamics of micelle formation and dissolution.

The partitioning of other molecules into the micellar core.

The development of a CG model for a specific surfactant involves parameterizing the interactions between the coarse-grained beads to reproduce certain properties of the all-atom system or experimental data. researchgate.net Although specific CG models for this compound are not prominently featured in the literature, the methodologies developed for similar surfactants like sodium dodecyl sulfate provide a robust framework for creating such models. aip.orgresearchgate.net These models have been shown to successfully predict equilibrium properties like the CMC and aggregate size distributions. researchgate.net

Table 3: Advantages and Applications of Coarse-Grained Modeling for Dodecyl Phosphate Systems
AspectDescriptionRelevance to Dodecyl Phosphate
Computational EfficiencyBy reducing the number of particles, CG simulations can access larger length and time scales compared to all-atom simulations. riverpublishers.comEnables the study of slow processes like micelle formation and phase separation.
Critical Micelle Concentration (CMC)CG models can be used to predict the CMC by simulating the system at various surfactant concentrations. researchgate.netProvides a fundamental property for characterizing the self-assembly of this compound.
Aggregate MorphologyAllows for the observation of the types of aggregates formed (micelles, bilayers, etc.) under different conditions. nih.govHelps in understanding the relationship between molecular structure and macroscopic properties.
Systematic ParameterizationCG force fields can be developed to reproduce properties from all-atom simulations or experimental data. researchgate.netEnsures that the simplified model captures the essential physics of the system.

Thermodynamic Modeling of Phase Equilibria in Complex Surfactant-Containing Systems

Thermodynamic modeling provides a framework for predicting the phase behavior of multicomponent systems, which is essential for many industrial applications involving surfactants. tms.org These models are used to construct phase diagrams that show the stable phases (e.g., liquid, solid, gas, micellar solutions) as a function of temperature, pressure, and composition. core.ac.uk

For systems containing this compound, thermodynamic models can be used to describe and predict:

The partitioning of the surfactant between different phases, such as in aqueous two-phase systems. acs.org

The solubility of the surfactant in various solvents.

The conditions for the formation of different liquid crystalline phases.

The effect of additives, such as salts or co-surfactants, on the phase behavior.

Several thermodynamic approaches can be applied to surfactant solutions. The pseudo-phase separation model, for instance, treats micelle formation as a phase separation phenomenon. dtu.dk More sophisticated models, such as those based on the UNIFAC group contribution method, can predict the properties of surfactant solutions by considering the contributions of the different chemical groups within the surfactant molecule. acs.orgdtu.dk Thermodynamic models like the electrolyte NRTL (eNRTL) model are used to determine the activity coefficients of species in aqueous electrolyte solutions, which is relevant for systems containing ionic surfactants like this compound. researchgate.net

Table 4: Thermodynamic Models and Their Applications to Surfactant Systems
Thermodynamic ModelPrincipleApplication to Dodecyl Phosphate Systems
Pseudo-phase Separation ModelTreats micelle formation as the emergence of a new phase, simplifying the thermodynamic description. dtu.dkProvides a straightforward method to estimate the critical micelle concentration (CMC).
UNIFAC Group Contribution MethodCalculates thermodynamic properties based on the functional groups present in the molecules. acs.orgdtu.dkCan predict phase equilibria in mixtures containing this compound and other components.
Electrolyte NRTL (eNRTL) ModelAn activity coefficient model for electrolyte solutions that accounts for electrostatic interactions. researchgate.netDescribes the behavior of the ionic this compound in aqueous solutions.
CALPHAD (Calculation of Phase Diagrams)A method for calculating phase diagrams from thermodynamic data. tms.orgCan be used to predict the phase behavior of complex multi-component systems containing this compound.

Vii. Environmental Fate and Remediation Research of Dodecyl Phosphates

Environmental Pathways and Distribution in Aqueous and Terrestrial Systems

Dipotassium (B57713) dodecyl phosphate (B84403), an anionic surfactant, primarily enters the environment through domestic and industrial wastewater discharges. uts.edu.auresearchgate.net Its amphiphilic nature, possessing both a hydrophilic phosphate head and a hydrophobic dodecyl tail, governs its distribution and behavior in aquatic and terrestrial ecosystems.

In aqueous systems , dodecyl phosphates can exist in both dissolved and particulate forms. wisc.edu The dissolved form can be transported over long distances in rivers and other water bodies. encyclopedie-environnement.org However, due to the hydrophobic dodecyl chain, these molecules have a tendency to adsorb to suspended solids and sediments. wisc.edu This partitioning behavior means that a significant portion of dodecyl phosphates is likely to accumulate in the sediment of lakes, rivers, and estuaries, acting as a potential long-term reservoir of this contaminant. wisc.edu The phosphate component of the molecule can contribute to eutrophication, the over-enrichment of water bodies with nutrients, leading to excessive algal growth and subsequent oxygen depletion. uts.edu.auresearchgate.net

In terrestrial systems , when wastewater containing dodecyl phosphates is used for irrigation or when sewage sludge is applied to land, these compounds are introduced into the soil. The negatively charged phosphate head can interact with positively charged minerals and metal oxides in the soil, such as iron and aluminum oxides, leading to sorption . mdpi.comaimspress.com The extent of this adsorption is influenced by soil properties like pH, clay content, and organic matter content. actalb.orgmdpi.com While this process can limit the immediate leaching of dodecyl phosphates into groundwater, it also leads to their accumulation in the topsoil. usgs.gov Over time, the breakdown of the organic part of the molecule can release phosphate, which may then be available for plant uptake or further transport. uml.edu

The following table summarizes the key environmental processes affecting dodecyl phosphates:

Environmental ProcessDescriptionPrimary SystemInfluencing Factors
Adsorption/Sorption The binding of dodecyl phosphate molecules to solid particles like sediment and soil.Aqueous & TerrestrialSoil/sediment composition (clay, organic matter), pH, ionic strength. mdpi.comaimspress.commdpi.com
Biodegradation The breakdown of the dodecyl chain by microorganisms.Aqueous & TerrestrialTemperature, pH, oxygen availability, microbial population. researchgate.netprimescholars.com
Transport The movement of dissolved dodecyl phosphate in water bodies.AqueousWater flow, partitioning to suspended solids. encyclopedie-environnement.org
Eutrophication The enrichment of water with nutrients (phosphate), leading to excessive plant and algal growth.AqueousPhosphate concentration, light availability, water temperature. uts.edu.auresearchgate.net

Analytical Methodologies for Environmental Monitoring of Surfactants

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of dodecyl phosphates and other surfactants in environmental samples. Due to their complex matrices, a combination of extraction, separation, and detection techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile surfactants like dodecyl phosphates. primescholars.com HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. For anionic surfactants, reversed-phase HPLC with a suitable ion-pairing agent is often used.

Mass Spectrometry (MS) , particularly when coupled with a separation technique like HPLC (LC-MS), provides high selectivity and sensitivity for the identification and quantification of specific compounds. nih.gov Electrospray ionization (ESI) is a common ionization technique for analyzing polar molecules like organophosphates in LC-MS. nih.gov

The general workflow for analyzing dodecyl phosphates in environmental samples involves:

Sample Collection and Preparation: Water, sediment, or soil samples are collected. Extraction methods, such as solid-phase extraction (SPE) for water samples or solvent extraction for solid samples, are used to isolate and concentrate the analytes.

Chromatographic Separation: The extracted sample is injected into an HPLC system to separate the dodecyl phosphate from other components in the mixture.

Detection and Quantification: The separated compounds are detected using a suitable detector, such as a UV detector or a mass spectrometer. Quantification is achieved by comparing the signal of the analyte to that of a known standard.

The table below outlines common analytical techniques used for surfactant analysis:

Analytical TechniquePrincipleApplication for Dodecyl PhosphatesKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Separation of dodecyl phosphate from complex environmental matrices. primescholars.comRobust, versatile, can be coupled with various detectors.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides structural information and highly sensitive detection. nih.govHigh specificity and sensitivity, allows for unambiguous identification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Less suitable for non-volatile dodecyl phosphates unless derivatized.High resolution for volatile compounds.
Colorimetric Methods Based on the formation of a colored complex that can be measured spectrophotometrically.Can be used for the determination of the phosphate group after degradation of the organic part.Simple, cost-effective for total phosphate analysis.

It is important to note that the development of analytical methods specifically for dipotassium dodecyl phosphate in environmental matrices is not extensively reported in the literature. Therefore, methods developed for other anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and linear alkylbenzene sulfonates (LAS), are often adapted.

Research on Remediation Technologies for Dodecyl Phosphate Contamination

Remediation of sites contaminated with dodecyl phosphates and other surfactants focuses on either removing the contaminant from the environment or transforming it into less harmful substances. Research in this area explores various physical, chemical, and biological approaches.

Bioremediation is a promising and environmentally friendly approach that utilizes microorganisms to degrade organic contaminants. hu.edu.joresearchgate.net As mentioned earlier, several bacterial strains have been identified that can biodegrade the alkyl chain of surfactants like SDS. primescholars.comhu.edu.joresearchgate.net Research in this area focuses on:

Bioaugmentation: The introduction of specific microbial strains with high degradation capabilities to the contaminated site.

Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Phytoremediation involves the use of plants to remove, degrade, or stabilize environmental contaminants. Some aquatic plants have shown the ability to absorb and degrade surfactants from water. For instance, studies on compounds similar to dodecyl phosphates have demonstrated their uptake and partial degradation by water hyacinth.

Physicochemical treatment methods are also being investigated. These include:

Adsorption: Using materials with a high surface area, such as activated carbon, to bind and remove surfactants from water.

Advanced Oxidation Processes (AOPs): Employing highly reactive species like hydroxyl radicals to chemically break down the surfactant molecules. Ozone-based and H₂O₂-based oxidation methods have shown effectiveness in degrading surfactants like dodecyl benzene (B151609) sulfonate. nih.gov

Soil Washing and Flushing: These in-situ or ex-situ techniques involve using a liquid solution to wash the contaminants from the soil. The addition of co-solvents or other surfactants can enhance the removal of the target contaminant.

The following table provides an overview of remediation technologies applicable to dodecyl phosphate contamination:

Remediation TechnologyDescriptionMechanismResearch Findings for Similar Compounds
Bioremediation Use of microorganisms to degrade contaminants.Microbial metabolism breaks down the dodecyl chain.Staphylococcus aureus and Bacillus cereus have shown the ability to degrade SDS. hu.edu.joresearchgate.net
Phytoremediation Use of plants to clean up contaminated environments.Uptake and degradation of surfactants by plants.Water hyacinth has been shown to remove and partially degrade similar surfactants.
Adsorption Binding of contaminants to a solid material.Physical or chemical bonding to the adsorbent surface.Activated carbon is a common adsorbent for organic contaminants.
Advanced Oxidation Processes (AOPs) Chemical oxidation using highly reactive radicals.Cleavage of chemical bonds in the surfactant molecule.Ozonation has been effective for the degradation of dodecyl benzene sulfonate. nih.gov

Research into the remediation of dodecyl phosphate contamination is ongoing, with a focus on developing cost-effective and sustainable technologies that can be applied to both water and soil.

Viii. Biochemical and Enzymatic Research Contexts Involving Dodecyl Phosphates

Role as a Buffer in Biochemical Assay Systems

In biochemical and biophysical studies, maintaining a stable pH is critical, as most biological processes are pH-dependent. unc.edumhchem.org Buffer solutions resist pH changes and are a foundational component of experiments involving proteins and enzymes. nih.gov The phosphate (B84403) buffer system is one of the most significant in biological contexts, operating within the internal fluid of all cells. mhchem.org This system typically consists of a weak acid, dihydrogen phosphate ions (H₂PO₄⁻), and its conjugate base, hydrogen phosphate ions (HPO₄²⁻). mhchem.org The effectiveness of a buffer is highest near its pKa; for the phosphate system, this is approximately 7.21, making it highly effective for maintaining the pH range of 6.9 to 7.4 found in most cellular fluids. mhchem.org

While inorganic phosphate buffers are common, their use can present challenges. They are known to form precipitates with divalent cations like Ca²⁺ and can have specific interactions with proteins, sometimes altering their conformational dynamics and catalytic properties. nih.gov For example, studies have shown that phosphate buffer can induce structural changes in certain proteins. nih.gov Furthermore, the pH of phosphate buffer solutions can be sensitive to dilution. biochemistry4all.com

Organic phosphates, a broad class that includes alkyl phosphates like dipotassium (B57713) dodecyl phosphate, are esters of phosphoric acid and are integral to many biological processes. wikipedia.org In the context of biochemical assays, potassium phosphate buffers are sometimes used in combination with surfactants. For instance, dissolution media for pharmaceutical testing may be formulated with potassium phosphate and sodium dodecyl sulfate (B86663) (SDS), a compound structurally similar to dodecyl phosphate, to ensure consistent conditions. dissolutiontech.comresearchgate.netreagecon.com However, while the principles of phosphate buffering are well-established, the specific use of dipotassium dodecyl phosphate as a primary buffering agent in biochemical assays is not extensively detailed in available research. The choice of a buffering agent requires careful consideration of its potential interactions with the system under investigation, as even inert components can influence the behavior of biological molecules. nih.govbiochemistry4all.comslideshare.net

Investigations into Enzymatic Degradation of Organic Phosphates

Organic phosphates, which are esters of phosphoric acid, represent a significant portion of the phosphorus supply in the environment. nih.gov Their breakdown is a key step in the global phosphorus cycle. The enzymatic hydrolysis of these esters to yield orthophosphate is often a necessary prerequisite for the phosphorus to be taken up and utilized by microorganisms and plants. nih.gov

A wide variety of enzymes, known as phosphatases, catalyze this hydrolysis. Research has shown that bacteria, in particular, have evolved diverse enzymatic systems to catabolize organophosphorus compounds. researchgate.netnih.gov For example, acid phosphatase is an enzyme that can hydrolyze glucose-1-phosphate. nih.gov Studies on the degradation of organophosphorus pesticides demonstrate that microbial enzymes can effectively detoxify these compounds by cleaving the phosphate ester bonds. researchgate.net

The degradation process is not limited to molecules in solution. Research on the hydrolysis of glucose-1-phosphate by acid phosphatase has shown that the reaction can proceed efficiently even when the substrate is adsorbed onto a mineral surface like goethite. nih.gov In such cases, the mineral surface can concentrate both the substrate (the organic phosphate) and the enzyme, creating a microenvironment of high catalytic activity. nih.gov This finding suggests that even strongly adsorbed organic phosphates in soil and aquatic environments can be subject to biodegradation by extracellular enzymes. nih.gov While these studies establish the general mechanism for the enzymatic degradation of organic phosphate esters, specific investigations detailing the precise enzymes and pathways involved in the breakdown of dodecyl phosphates are less common in the reviewed literature.

Influence on Enzyme Activity and Stability in Solution

This compound possesses both a phosphate group and a long alkyl (dodecyl) chain, suggesting its interactions with enzymes could be complex, influenced by both components. The phosphate moiety can have varied effects on enzyme stability. For some enzymes, inorganic phosphate acts as a stabilizing agent. For instance, 6-phosphogluconate dehydrogenase is more resistant to proteolysis and other inactivating agents in the presence of inorganic phosphate. nih.gov In contrast, phosphate ions can have a significant destabilizing effect on other enzymes. This is particularly notable for several lipases immobilized via interfacial activation, where 100 mM sodium phosphate at pH 7.0 was found to have a very negative effect on their stability. researchgate.net This destabilizing effect is not universal and depends on the specific enzyme, its immobilization method, and the pH of the solution. researchgate.net

The dodecyl component, being a surfactant-like alkyl chain, can also strongly influence enzyme structure and function. The closely related anionic surfactant, sodium dodecyl sulfate (SDS), has been studied extensively. Research on a recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BlrGGT) demonstrated that SDS greatly affects its activity in a concentration-dependent manner. nih.gov SDS acts as a mixed-type inhibitor, reducing the enzyme's catalytic efficiency and causing the heterodimeric enzyme to dissociate into its subunits. nih.gov It also dramatically reduces the enzyme's thermal stability. nih.gov

The table below summarizes the reported effects of sodium dodecyl sulfate (SDS), an analog of the dodecyl phosphate anion, on the activity and stability of the enzyme BlrGGT.

SDS ConcentrationEffect on BlrGGTReference
1 mMReduces thermal half-life (t₁/₂) at 55 °C from 495.1 min to 7.4 min. nih.gov
> 2 mMCauses apparent dissociation of the heterodimeric enzyme into subunits. nih.gov
6 mMResults in approximately 90% inactivation of transpeptidase activity. nih.gov

These findings illustrate the dual nature of how a compound like this compound might interact with enzymes. The phosphate group could either stabilize or destabilize the protein, depending on the specific enzyme and conditions, while the dodecyl chain is likely to have inhibitory and denaturing effects, particularly at higher concentrations, similar to those observed for SDS. nih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for identifying dipotassium dodecyl phosphate in synthesized samples?

  • Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to detect characteristic phosphate ester peaks (e.g., P=O stretch near 1250 cm⁻¹ and P-O-C stretches between 1050–950 cm⁻¹). Confirm purity via nuclear magnetic resonance (¹H/³¹P NMR) by comparing signals to reference spectra (e.g., δ ~1–1.5 ppm for dodecyl chain protons and δ ~0 ppm for phosphate groups) . For mass spectrometry, electrospray ionization (ESI-MS) in negative ion mode can identify the molecular ion cluster [C₁₂H₂₅OPO₃K₂⁻] .

Q. How should this compound be synthesized with high yield and minimal byproducts?

  • Protocol : React dodecyl alcohol with phosphorus oxychloride (POCl₃) in anhydrous conditions to form dodecyl phosphate intermediate. Neutralize with potassium hydroxide (KOH) in a 1:2 molar ratio. Purify via recrystallization from ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) with silica plates and a hexane:ethyl acetate (3:1) mobile phase .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps. Store waste in labeled containers for professional disposal due to potential environmental toxicity. Avoid mixing with strong oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in critical micelle concentration (CMC) values reported for this compound?

  • Analytical Approach : Use surface tension measurements (Du Noüy ring method) and conductivity titrations under standardized conditions (25°C, pH 7.0). Ensure ionic strength is controlled (e.g., 0.1 M KCl) to minimize counterion effects. Cross-validate with fluorescence spectroscopy using pyrene as a probe to detect polarity shifts at CMC. Discrepancies often arise from impurities or buffer composition variations; purify samples via dialysis and re-test .

Q. What strategies optimize this compound’s stability in aqueous buffer systems for long-term biochemical assays?

  • Stability Protocol : Prepare buffers at pH 7–9 (prevents hydrolysis of phosphate esters) using USP-grade dibasic sodium phosphate (Na₂HPO₄) as a co-buffer. Add 0.02% sodium azide to inhibit microbial growth. Store solutions at 4°C in amber glass to avoid light degradation. Monitor stability via periodic HPLC-UV analysis (210 nm) to detect degradation products like dodecanol .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

  • Experimental Design : Incorporate the compound into liposomes (e.g., phosphatidylcholine-based) using film hydration. Assess permeability via calcein leakage assays: measure fluorescence increase (λₑₓ=490 nm, λₑₘ=520 nm) as the surfactant disrupts the bilayer. Compare with controls (e.g., SDS) to quantify relative efficacy. Use dynamic light scattering (DLS) to monitor vesicle size changes during interaction .

Q. What analytical techniques differentiate this compound from structurally similar surfactants like sodium dodecyl sulfate (SDS)?

  • Techniques : Employ ion chromatography to distinguish potassium (K⁺) from sodium (Na⁺) counterions. Use ³¹P NMR for phosphate-specific detection (SDS lacks phosphorus). X-ray photoelectron spectroscopy (XPS) can identify elemental composition (P 2p peak at ~133 eV) and confirm the absence of sulfur (absent in this compound) .

Methodological Notes

  • Data Interpretation : For CMC studies, ensure temperature and ionic strength are consistent across replicates. Variations >10% between methods suggest sample contamination or instrument calibration issues .
  • Troubleshooting Synthesis : Low yields may result from incomplete neutralization; verify pH reaches 8–9 post-KOH addition. Cloudy solutions indicate residual dodecanol—re-extract with diethyl ether .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.